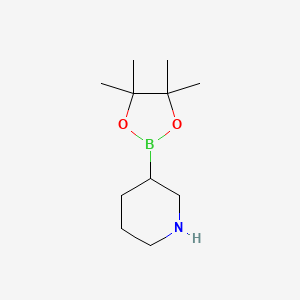

Piperidine-3-boronic acid pinacol ester

Description

Significance of Boronic Esters in Modern Organic Chemistry

Boronic esters, derived from the esterification of boronic acids, are a versatile and crucial class of compounds in chemical research due to their stability and unique reactivity. scbt.comscbt.com They are widely recognized as indispensable tools in organic synthesis, primarily for their role as key intermediates in the Suzuki-Miyaura cross-coupling reaction. scbt.comscbt.comnih.gov This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex organic molecules. scbt.comboronmolecular.com The stability, low toxicity, and broad functional group compatibility of boronic esters make them exceptionally useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govboronmolecular.com

Beyond cross-coupling reactions, the applications of boronic esters are extensive. Their ability to form reversible covalent bonds with diols makes them invaluable for the development of sensors and diagnostic tools for detecting sugars and other biologically important molecules. scbt.comscbt.com In materials science, boronic esters are utilized to create functional surfaces and smart materials, such as responsive polymers and hydrogels that react to environmental stimuli. scbt.com They also serve as catalysts for various organic reactions and as protective groups in carbohydrate chemistry. borates.today This wide-ranging utility has solidified the importance of boronic esters as versatile building blocks in multiple scientific disciplines. boronmolecular.com

Importance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring is one of the most significant and prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry. nih.govencyclopedia.pub This six-membered ring is a core structure in a vast number of pharmaceuticals and natural alkaloids. nih.govencyclopedia.pub Its importance stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity. thieme-connect.comresearchgate.net

Incorporating a piperidine moiety into a drug candidate can significantly enhance its biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net Piperidine derivatives are found in more than twenty classes of pharmaceuticals, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. nih.govencyclopedia.pubresearchgate.net The three-dimensional, chair-like conformation of the piperidine ring allows its substituents to be precisely oriented in space, which is crucial for optimal binding to biological targets like enzymes and receptors. encyclopedia.pub The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, further influencing molecular interactions and properties. This combination of structural and electronic features makes the piperidine scaffold a privileged cornerstone in drug discovery and molecular design. researchgate.net

Conceptual Integration of Boronic Ester and Piperidine Functionalities

The conceptual integration of a boronic ester and a piperidine ring into a single molecule, such as Piperidine-3-boronic acid pinacol (B44631) ester, creates a powerful bifunctional building block for organic synthesis. chemimpex.comescholarship.org This strategic combination harnesses the distinct advantages of both moieties, offering a versatile platform for the creation of complex and functionally diverse molecules. chemimpex.com The piperidine portion of the molecule provides a robust, three-dimensional scaffold common in bioactive compounds, while the boronic ester group serves as a highly adaptable chemical handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. scbt.comescholarship.org

This integration allows chemists to introduce the valuable piperidine scaffold into larger molecular frameworks with high precision. escholarship.org The boronic ester can be converted into numerous other functional groups, enabling late-stage diversification in a synthetic sequence. nih.gov Molecules like 1-Boc-piperidine-4-boronic acid pinacol ester and its analogs are used extensively in drug discovery to synthesize novel therapeutic agents, particularly for neurological disorders where the piperidine structure is a key pharmacophore. chemimpex.com The synthesis of substituted piperidines, pyridines, and dihydropyridines can be achieved using these boronic ester intermediates, demonstrating their utility in constructing a wide array of nitrogen heterocycles. escholarship.org The combination of the drug-like piperidine core with the synthetically versatile boronic ester handle makes these compounds highly valuable in medicinal chemistry and materials science. chemimpex.comchemimpex.com

Chemical Compound Information

Below are tables detailing the properties of Piperidine-3-boronic acid pinacol ester and related compounds mentioned in the text.

Table 1: Properties of Piperidine-Boronic Acid Pinacol Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| 3-Pyridylboronic acid pinacol ester | 329214-79-1 | C₁₁H₁₆BNO₂ | 102-104.4 |

| Piperidine-4-boronic acid pinacol ester hydrochloride | 1218790-99-8 | C₁₁H₂₂BNO₂ · HCl | 188-192 |

| 1-Methyl-piperidine-3-boronic acid pinacol ester | Not Available | C₁₂H₂₄BNO₂ | Not Available |

| 1-Boc-piperidine-4-boronic acid pinacol ester | Not Available | C₁₆H₃₀BNO₄ | Not Available |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.com

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9,13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKRUOMSWUJNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidine 3 Boronic Acid Pinacol Ester and Analogues

Established Synthetic Routes to Piperidine (B6355638) Boronic Acid Pinacol (B44631) Esters

A variety of established methods are routinely employed for the synthesis of piperidine boronic acid pinacol esters. These routes offer reliable access to these compounds, although they may have limitations in terms of substrate scope and stereoselectivity.

Metal-Halogen Exchange and Subsequent Borylation Approaches

A fundamental and widely used method for the synthesis of aryl and heteroaryl boronic esters, including piperidine derivatives, is the metal-halogen exchange of a corresponding halide followed by quenching with a boron electrophile. wikipedia.orgnih.gov This approach typically involves the reaction of a halopiperidine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a lithiated piperidine intermediate. wikipedia.orgorgsyn.org This intermediate is then reacted with a trialkyl borate (B1201080), most commonly triisopropyl borate, followed by acidic workup and esterification with pinacol to yield the desired piperidine boronic acid pinacol ester. orgsyn.org

The efficiency of the lithium-halogen exchange can be influenced by the nature of the halogen, with iodides and bromides being more reactive than chlorides. wikipedia.org The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly used to solvate the organolithium reagent. uwindsor.ca

An alternative to organolithium reagents is the use of Grignard reagents. clockss.orgyoutube.com In this variation, a halopiperidine is treated with magnesium metal to form a piperidinyl Grignard reagent. clockss.orgnih.gov This organomagnesium compound is then reacted with a borate ester to furnish the boronic ester. clockss.org This method can be advantageous as Grignard reagents are often more tolerant of certain functional groups compared to organolithiums. nih.gov

Table 1: Comparison of Metal-Halogen Exchange Methods

| Reagent | Typical Halide | Solvent | Temperature | Advantages | Disadvantages |

| Organolithium | I, Br, Cl | THF, Et₂O | -78 °C to 0 °C | Fast reaction | Requires low temperatures, sensitive to functional groups |

| Grignard | Br, I | THF, Et₂O | 0 °C to reflux | More functional group tolerant | Can be slower, potential for Wurtz coupling |

Palladium-Catalyzed Borylation of Halopiperidines

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have emerged as a powerful and versatile tool for the synthesis of boronic esters. wikipedia.orgorganic-chemistry.orgrsc.org This method involves the reaction of a halopiperidine or a piperidine triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.orgalfa-chemistry.com

A variety of palladium catalysts and ligands have been developed to facilitate this transformation, with PdCl₂(dppf) and Pd(OAc)₂/SPhos being common examples. nih.govhkbu.edu.hk The choice of ligand is critical for the success of the reaction and can influence the reaction conditions and substrate scope. rsc.org The base, typically a mild one like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the catalytic cycle. organic-chemistry.orgalfa-chemistry.com

The Miyaura borylation offers several advantages over traditional metal-halogen exchange methods, including milder reaction conditions, greater functional group tolerance, and the ability to use a wider range of starting materials, including chlorides and triflates. wikipedia.orgbeilstein-journals.org This has made it a preferred method for the synthesis of complex and functionalized piperidine boronic esters. nih.gov

Table 2: Key Components in Palladium-Catalyzed Borylation

| Component | Examples | Role in Reaction |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | dppf, SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronyl group |

| Base | KOAc, K₃PO₄ | Promotes transmetalation |

| Substrate | Halopiperidines, Piperidine triflates | Provides the piperidine scaffold |

Directed Ortho-Metallation and Boronylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, which can be extended to piperidine systems. baranlab.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) on the piperidine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org

For N-Boc-piperidine, the Boc (tert-butoxycarbonyl) group can act as a DMG, directing lithiation to the C2 position. whiterose.ac.ukacs.org Subsequent quenching of the resulting lithiated species with a borate ester provides the corresponding 2-borylated piperidine. whiterose.ac.uk The choice of the organolithium base and reaction conditions, such as temperature and the presence of additives like TMEDA (tetramethylethylenediamine), can significantly impact the efficiency and regioselectivity of the lithiation. baranlab.orgwhiterose.ac.uk This method allows for the introduction of a boronic ester group at a specific position, which might be difficult to achieve through other routes.

Hydroboration-Based Synthesis of Piperidine Boronic Esters

Hydroboration of unsaturated precursors, such as tetrahydropyridines, offers a direct route to piperidine boronic esters. ed.ac.uknih.gov This reaction involves the addition of a borane (B79455) reagent, such as pinacolborane (HBpin), across a carbon-carbon double bond. ed.ac.uk The regioselectivity of the hydroboration is a key consideration, and it can often be controlled by the choice of catalyst and reaction conditions.

While uncatalyzed hydroborations are possible, transition metal catalysts, often based on rhodium or iridium, are frequently employed to achieve high levels of regio- and stereoselectivity. researchgate.net For example, the hydroboration of a tetrahydropyridine (B1245486) can selectively yield the piperidine-3-boronic ester or the piperidine-4-boronic ester depending on the substitution pattern of the double bond and the catalyst used. This method is particularly useful for accessing specific isomers of piperidine boronic esters.

Conversion of Piperidone Derivatives to Boronic Esters

Piperidone derivatives can serve as versatile starting materials for the synthesis of piperidine boronic esters. mdma.chresearchgate.net One common approach involves the conversion of a piperidone to a vinyl triflate or a vinyl phosphate. This is typically achieved by treating the piperidone with a strong base and a triflating agent, such as triflic anhydride. nih.gov

The resulting vinyl triflate is then subjected to a palladium-catalyzed Miyaura borylation with a diboron reagent to install the boronic ester group. nih.gov This two-step sequence allows for the regioselective introduction of the boronic ester at the position of the original carbonyl group. This strategy provides a valuable alternative for the synthesis of piperidine boronic esters from readily available piperidone precursors.

Advanced and Stereoselective Synthesis of Piperidine-3-boronic Acid Pinacol Ester

The development of stereoselective methods for the synthesis of this compound is of high importance, as the stereochemistry of the piperidine ring can have a profound impact on the biological activity of molecules containing this scaffold. nih.gov

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of 3-substituted piperidines. tmc.edunih.gov One notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl or vinyl boronic acids with a dihydropyridine (B1217469) derivative. tmc.edunih.gov This key step provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.gov While this method has been demonstrated for the synthesis of various 3-aryl and 3-vinyl piperidines, its direct application to the synthesis of this compound would require the use of a suitable boronic acid substrate in the coupling step.

Another emerging strategy involves the stereospecific cross-coupling of enantioenriched secondary boronic esters with various coupling partners. acs.orgrsc.org While this has been explored for the synthesis of other chiral molecules, the development of a method for the direct, stereoselective borylation of a piperidine precursor at the 3-position remains a significant challenge. Future research in this area will likely focus on the development of novel chiral catalysts and methodologies to achieve this goal with high efficiency and stereocontrol.

Asymmetric Hydroboration in Chiral Piperidine Boronic Ester Synthesis

Asymmetric hydroboration represents a powerful strategy for the synthesis of chiral boronic esters. bris.ac.uk While direct asymmetric hydroboration on a pre-formed piperidine ring system is less commonly documented, the principles are well-established through the synthesis of other chiral boronic esters, which can be applied to suitable piperidine precursors. bris.ac.uknih.gov The core of this method involves the addition of a boron-hydride species across a double bond in an enantioselective manner, typically using a chiral catalyst.

Rhodium-catalyzed asymmetric hydroboration has emerged as a particularly effective method. nih.gov For instance, the hydroboration of β,β-disubstituted α,β-unsaturated amides using pinacolborane (HBpin) in the presence of a rhodium catalyst can produce chiral tertiary boronic esters in high enantioselectivity. researchgate.net This approach is significant as it overcomes challenges like low electrophilicity of the substrate and steric hindrance. researchgate.net Another strategy involves the oxime-directed catalytic asymmetric hydroboration (CAHB) of alkene substrates. nih.govnih.gov This method uses a rhodium catalyst and pinacolborane to afford oxime-containing chiral tertiary boronic esters with good yields and high enantiomeric ratios. nih.gov The resulting products can be further transformed into other valuable chiral molecules. nih.gov

The development of these methodologies has been a focus of extensive research, building on foundational work in the field. bris.ac.uk The versatility of organoboron compounds, coupled with their stability as boronic esters, makes them valuable intermediates in synthesis. bris.ac.uk

Table 1: Selected Examples of Asymmetric Hydroboration for Chiral Boronic Ester Synthesis

| Substrate Type | Catalyst System | Boron Source | Yield | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| β,β-disubstituted α,β-unsaturated amides | Rh-based catalyst | Pinacolborane (HBpin) | High | High enantioselectivity | researchgate.net |

| Alkyl-substituted methylidene alkenes (oxime-directed) | Rhodium catalyst | Pinacolborane (pinBH) | Up to 87% | Up to 96:4 e.r. | nih.gov |

| Alkenyl boronates | NiH-catalyst / Chiral amino alcohol ligand | - | 71% | 95% ee | nih.gov |

Enantioselective Cyclization and Borylation Protocols

A powerful alternative to functionalizing a pre-existing piperidine ring is to construct the ring and introduce the boron moiety in a stereocontrolled fashion. Enantioselective cyclization and borylation protocols offer a direct route to enantioenriched piperidine structures from acyclic or aromatic precursors.

One prominent strategy involves the functionalization of pyridine (B92270), a readily available aromatic precursor. A three-step process can be employed to generate enantioenriched 3-substituted piperidines. semanticscholar.org This sequence involves:

Partial reduction of pyridine to a dihydropyridine derivative.

A key Rh-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and a boronic acid. This step forges the C-C bond at the 3-position with high enantioselectivity. semanticscholar.org

A final reduction step to saturate the ring, yielding the 3-substituted piperidine. semanticscholar.org

This cross-coupling approach provides access to a diverse range of 3-aryl and 3-vinyl piperidines with excellent yield and enantioselectivity. semanticscholar.org Another relevant approach is the borylative cyclization of appropriate substrates. For example, palladium-catalyzed cyclization co-catalyzed by chiral phosphoric acids has been used to generate borylated carbocycles in high enantiomeric excess, a strategy that could potentially be adapted for piperidine ring systems. researchgate.net Similarly, NHC-catalyzed conjugate additions of boron units to cyclic enones have been developed, providing β-boryl ketones with high enantioselectivity, demonstrating the feasibility of creating boron-substituted stereocenters in cyclic systems. nih.gov

Chemo- and Regioselective Considerations in Piperidine Boronic Ester Formation

Achieving high levels of chemo- and regioselectivity is critical in the synthesis of complex molecules like this compound. Chemoselectivity involves the preferential reaction of one functional group over others, while regioselectivity concerns the specific site of bond formation.

In the context of synthesizing piperidine boronic esters from pyridine precursors, regioselectivity is a key challenge. The borylation of substituted pyridines can lead to a mixture of isomers. arkat-usa.org However, iridium- or rhodium-catalyzed C-H borylation has shown promise in controlling the position of borylation. The choice of ligand plays a crucial role in directing the regioselectivity. For instance, with certain bipyridine ligands, borylation can be directed to the position adjacent to the nitrogen atom, while other ligands direct it to the 5-position. arkat-usa.org Generally, the borylation of monosubstituted pyridines can yield a mixture of 3- and 4-pyridinylboronic esters. arkat-usa.org

Chemoselectivity can be addressed by controlling the speciation of boron in the reaction mixture. strath.ac.ukresearchgate.netnih.gov This strategy allows for the formal homologation of boronic acid pinacol esters, where a new, reactive boronic ester is generated in the presence of a catalyst, enabling iterative C-C bond formation. researchgate.netnih.govcore.ac.uk Careful control over the base and the amount of water is essential, as certain boronic ester protecting groups, like MIDA (N-methyliminodiacetic acid), are base-labile and require anhydrous conditions to prevent premature hydrolysis and uncontrolled side reactions. strath.ac.ukresearchgate.net This controlled speciation provides a sophisticated method for the selective synthesis of boronic esters, even in the presence of multiple potential reaction sites. nih.govcore.ac.uk

Practical Synthesis and Scale-Up Considerations

The transition from a laboratory-scale procedure to a practical, large-scale synthesis introduces numerous challenges, including cost, safety, and robustness. For this compound, a key precursor is 3-pyridylboronic acid or its pinacol ester.

A well-documented, scalable synthesis of 3-pyridylboronic acid involves the lithiation of 3-bromopyridine (B30812) followed by reaction with triisopropyl borate. orgsyn.org An optimized procedure allows this reaction to be run at higher temperatures (e.g., -40 °C or even 0 °C) in high yield (80-95%) by using toluene (B28343) as a solvent, which facilitates the clean generation of 3-lithiopyridine. orgsyn.orgresearchgate.net The resulting boronic acid is often isolated as its more stable boroxin form, which can be difficult to characterize. Therefore, it is typically converted directly to the corresponding pinacol ester by heating with pinacol in toluene. orgsyn.org This process has been successfully carried out on a kilogram scale. orgsyn.org

General principles for scaling up boronic acid syntheses often involve moving from cryogenic conditions to milder temperatures, optimizing solvent choice, and developing efficient workup and purification protocols. researchgate.net For instance, a practical, multi-kilogram scale synthesis of 4-aminophenylboronic acid pinacol ester was developed using a metalation reaction with a lithium trialkylmagnesiate at a manageable temperature of -20 °C, followed by esterification and deprotection. researchgate.net Such process development, focusing on practical reaction conditions and minimizing chromatographic purifications, is essential for the industrial production of boronic acid derivatives.

Table 2: Comparison of Synthetic Routes for 3-Pyridylboronic Acid Pinacol Ester Precursor

| Method | Starting Material | Key Reagents | Scale | Yield | Reference |

|---|---|---|---|---|---|

| Lithium-Halogen Exchange | 3-Bromopyridine | n-Butyllithium, Triisopropyl borate, Pinacol | Kilogram | 82% (ester from boroxin) | orgsyn.org |

| Optimized Lithiation | 3-Bromopyridine | Organolithium, Toluene (solvent) | Large | 87% (boronic acid) | researchgate.net |

| Pd-catalyzed Borylation | Halopyridines | Bis(pinacolato)diboron (B₂pin₂) | Lab | Variable | arkat-usa.org |

Reactivity and Mechanistic Investigations of Piperidine 3 Boronic Acid Pinacol Ester

Carbon-Carbon Bond Forming Reactions

The capacity of piperidine-3-boronic acid pinacol (B44631) ester to form new carbon-carbon bonds is a cornerstone of its synthetic utility. This is most prominently demonstrated in cross-coupling reactions and multicomponent reactions that construct complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions: Scope and Limitations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and N-protected piperidine-3-boronic acid pinacol ester serves as an effective coupling partner for introducing the 3-piperidyl group. rsc.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of the boronic ester with various organic halides or triflates (sp2-hybridized partners). nih.govrsc.org

Scope: The reaction exhibits a broad scope with respect to the coupling partner. A variety of aryl and heteroaryl halides can be successfully coupled, including those with both electron-donating and electron-withdrawing substituents. organic-chemistry.orgacs.orgtmc.edu For instance, N-Boc-piperidine-3-boronic acid pinacol ester can be coupled with substituted aryl bromides, providing access to a diverse range of 3-arylpiperidines. organic-chemistry.orgacs.orgtmc.edu The reaction conditions are generally mild, often employing a palladium catalyst, a base such as cesium carbonate or potassium phosphate (B84403), and a suitable solvent system. acs.orgtmc.edu The use of pinacol esters is often favored over the corresponding boronic acids due to their enhanced stability, which prevents premature decomposition through protodeboronation, a common issue with heteroarylboronic acids like the 2-pyridyl analogue. rsc.org

Limitations: Despite its broad utility, there are limitations. Sterically hindered coupling partners, such as those with ortho-substituents on an aromatic ring, can exhibit reduced reactivity and lead to lower yields. nih.gov Furthermore, while pinacol esters offer greater stability than boronic acids, they can still be prone to protodeboronation under certain conditions, particularly with electron-deficient arylboronic acids or some heterocyclic derivatives. nih.gov The choice of catalyst, ligand, and base is crucial and often requires optimization for specific substrate combinations to achieve high yields and selectivity. tmc.eduresearchgate.net For example, some reactions may require specific phosphine (B1218219) ligands to facilitate the catalytic cycle efficiently.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Piperidine (B6355638) Boronic Ester Analogues This table illustrates the general scope of Suzuki-Miyaura reactions involving heterocyclic boronic species.

| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate | Phenyl boronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | CsOH | 3-Phenyl-1,2,5,6-tetrahydropyridine | 81 | tmc.edu |

| Phenyl pyridine-1(2H)-carboxylate | 4-Methoxyphenyl boronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | CsOH | 3-(4-Methoxyphenyl)-1,2,5,6-tetrahydropyridine | 85 | tmc.edu |

| Phenyl pyridine-1(2H)-carboxylate | 4-Chlorophenyl boronic acid | [Rh(cod)(OH)]₂ / (S)-Segphos | CsOH | 3-(4-Chlorophenyl)-1,2,5,6-tetrahydropyridine | 83 | tmc.edu |

| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | 3-(3-Pyridinyl)quinoline | 92 | orgsyn.org |

Petasis Boron-Mannich Reaction Applications

The Petasis Boron-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid or ester to form substituted amines. wikipedia.orgnih.govorganic-chemistry.org N-Boc-piperidine-3-boronic acid pinacol ester can participate in this reaction, acting as the organoboron component to install a substituted piperidine moiety.

Applications: The PBM reaction provides a direct and atom-economical route to complex amines containing the piperidine scaffold. researchgate.net For instance, the reaction of a secondary amine, an aldehyde like paraformaldehyde, and N-Boc-piperidine-3-boronic acid pinacol ester would yield a tertiary amine incorporating the piperidin-3-yl group. A key advantage of the Petasis reaction is its operational simplicity and tolerance of a wide range of functional groups, often proceeding under mild, non-anhydrous conditions. wikipedia.orgnih.gov This makes it a valuable tool in the synthesis of libraries of compounds for drug discovery. wikipedia.org The reaction can be highly diastereoselective when chiral amines or α-hydroxy aldehydes are used, allowing for the construction of stereodefined products. wikipedia.orgnih.gov

The mechanism is believed to involve the condensation of the amine and carbonyl to form an iminium ion, which then reacts with a boronate complex formed between the boronic ester and a hydroxyl group from the carbonyl component or solvent. organic-chemistry.org This is followed by an irreversible intramolecular transfer of the piperidyl group from boron to the electrophilic iminium carbon. wikipedia.orgorganic-chemistry.org

Table 2: General Scheme of the Petasis Boron-Mannich Reaction This table illustrates the general transformation in a Petasis reaction involving a piperidine boronic acid.

| Amine | Carbonyl | Boronic Acid/Ester | Product Type | Reference |

|---|---|---|---|---|

| Secondary Amine (e.g., Morpholine) | Aldehyde (e.g., Glyoxylic acid) | Piperidine Boronic Acid | α-Amino Acid derivative | nih.govorganic-chemistry.org |

| L-Phenylalanine methyl ester | Lactol | Aryl/Alkenyl Boronic Acid | anti-1,2-Amino alcohol | wikipedia.org |

| Secondary Amine (e.g., Piperidine) | Salicylaldehyde | Aryl/Vinyl Boronic Acid | Functionalized Amine | nih.gov |

Homologation Reactions of Piperidine Boronic Esters

Homologation refers to reactions that extend a carbon chain by a single carbon atom. For boronic esters, this is typically achieved by reacting them with a carbenoid reagent, such as (dichloromethyl)lithium, followed by a 1,2-metallate rearrangement. bris.ac.ukbristol.ac.uk This process converts a boronic ester into its α-haloboronic ester derivative, which can then be further functionalized.

Applications: Applying this methodology to N-Boc-piperidine-3-boronic acid pinacol ester would first generate the corresponding N-Boc-3-(α-chloro-α-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine. This homologated intermediate is a versatile precursor. It can be oxidized to provide the corresponding homologated aldehyde or undergo a second nucleophilic substitution at the carbon-boron bond to introduce another group, effectively creating a new stereocenter with high stereocontrol. rsc.org This strategy allows for the iterative "growing" of carbon chains with controlled stereochemistry, which is a powerful tool in the synthesis of complex natural products. bristol.ac.uknih.gov The stereospecificity of the 1,2-migration is a key feature, ensuring that the stereochemical information from the starting boronic ester is retained in the product. rsc.org

Carbon-Heteroatom Bond Forming Reactions

Beyond forming C-C bonds, the carbon-boron bond of this compound is a synthetic handle for introducing heteroatoms like nitrogen and oxygen with high stereospecificity.

Stereospecific Amination of Piperidine Boronic Esters

The direct conversion of a C-B bond to a C-N bond is a highly valuable transformation. For alkylboronic esters, including saturated heterocycles like piperidine, this can be achieved with complete retention of stereochemistry. rsc.orgnih.gov

Methodology: A common method involves reacting the boronic ester with a nucleophilic aminating agent. One effective protocol uses lithiated alkoxyamines, such as lithiated methoxyamine (Li-NHOMe). rsc.orgnih.gov The reaction proceeds through the formation of a tetravalent "ate" complex, where the nitrogen nucleophile adds to the boron atom. nih.gov This is followed by a 1,2-metallate rearrangement, where the piperidyl group migrates from the boron to the nitrogen atom, forming the C-N bond. Subsequent cleavage of the N-O bond and protection (e.g., with Boc anhydride) yields the corresponding N-protected 3-aminopiperidine. nih.govamazonaws.com The entire process is stereospecific, meaning if an enantioenriched piperidine boronic ester is used, the resulting amine product will have the same configuration at the stereocenter. rsc.orgnih.gov This method provides a powerful alternative to traditional amination strategies that might require harsh conditions or multi-step sequences.

Table 3: General Conditions for Stereospecific Amination This table outlines a typical procedure for the amination of boronic esters.

| Boronic Ester Substrate | Aminating Reagent | Base | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Alkyl Pinacol Boronate | Methoxyamine | n-Butyllithium | Boronate "ate" complex | Boc-protected Amine | rsc.orgnih.govamazonaws.com |

| Alkyl Pinacol Boronate | Methoxyamine | Potassium tert-butoxide | Boronate "ate" complex | Boc-protected Amine | nih.gov |

Oxidation to Piperidine Alcohols

The oxidation of the carbon-boron bond to a carbon-oxygen bond is one of the most fundamental and widely used transformations of organoboranes and boronic esters. rsc.org

Methodology: The standard and most reliable method for oxidizing N-Boc-piperidine-3-boronic acid pinacol ester to the corresponding N-Boc-3-hydroxypiperidine involves treatment with basic hydrogen peroxide (e.g., NaOH or NaBO₃ and H₂O₂). rsc.org This classic Brown oxidation proceeds with complete retention of configuration at the carbon center. The mechanism involves the addition of a hydroperoxide anion (OOH⁻) to the empty p-orbital of the boron atom, forming a boronate complex. rsc.org This is followed by a 1,2-migration of the piperidyl group from boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. Finally, hydrolysis of the resulting borate (B1201080) ester cleaves the O-B bond to afford the desired alcohol, N-Boc-3-hydroxypiperidine. rsc.org This transformation is highly efficient and provides a straightforward route to chiral piperidine alcohols from chiral boronic esters, which are important building blocks in the synthesis of many pharmaceuticals. google.comchemicalbook.commdpi.com

Functionalization via Nucleophilic Substitution

The functionalization of the piperidine ring system, while maintaining the boronic ester moiety, is a key strategy for creating complex molecular architectures. While direct C-H functionalization is a common approach for piperidines, nucleophilic substitution offers an alternative pathway. nih.gov For instance, in related systems, stereoinvertive nucleophilic substitution at quaternary carbon stereocenters has been achieved, suggesting a mechanism involving a cyclopropylcarbinyl cation intermediate that is attacked by a nucleophile. nih.gov Such pathways can lead to the formation of various tertiary alkyl halides, esters, and azides. nih.gov

In the context of vicinal bis(boronic) esters, intramolecular amination has been shown to produce aza-cycles like azetidines, pyrrolidines, and piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. acs.org This highlights the potential for intramolecular nucleophilic attack, where a nitrogen-based nucleophile within the same molecule engages with the boronate-activated system.

Other Transformations of the C-B Bond

Beyond the well-known cross-coupling reactions, the carbon-boron bond of this compound can undergo other significant transformations, including protodeboronation and the formation of reactive boronate complexes.

Protodeboronation Pathways

Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process, often considered an undesirable side reaction in cross-coupling, can also be harnessed for specific synthetic purposes, such as the stereospecific installation of a proton. wikipedia.orgrsc.org The propensity for a boronic acid or ester to undergo protodeboronation is highly dependent on reaction conditions, particularly pH. wikipedia.org

Mechanistic studies have identified several pathways for protodeboronation:

Acid-Catalyzed: This pathway involves the reaction of the boronic acid with an acid. wikipedia.org A study on arylboronic acids demonstrated a facile protodeboronation in the presence of acetic acid without a metal catalyst, proceeding via an intermolecular metathesis through a four-membered ring transition state. rsc.org

Base-Catalyzed: This process begins with the formation of a boronate species from the boronic acid and a hydroxide. This is typically followed by a rate-limiting reaction with water, which acts as the proton source. wikipedia.org

Metal-Free Thermal: A metal-free thermal protodeboronation of certain phenol (B47542) boronic acids has been developed in DMSO, which is believed to proceed through the coordination of water to the boron atom followed by a σ-bond metathesis. nih.gov

Radical-Mediated: A catalytic protodeboronation for alkyl pinacol boronic esters has been developed using a radical-based approach under photoredox catalysis. nih.gov

| Protodeboronation Pathway | Key Features | Relevant Conditions |

| Acid-Catalyzed | General for various arylboronic acids. rsc.org | Acetic acid, metal-free. rsc.org |

| Base-Catalyzed | Proceeds via a boronate intermediate. wikipedia.org | Aqueous base. wikipedia.org |

| Radical-Mediated | Effective for 1°, 2°, and 3° alkyl boronic esters. nih.gov | Photoredox catalysis. nih.gov |

| Metal-Free Thermal | Involves coordination of water to boron. nih.gov | DMSO, heat. nih.gov |

Boronate Complex Formation and Reactivity

Boronic esters, including this compound, are generally weak nucleophiles. nih.gov However, their reactivity can be significantly enhanced through the formation of tetracoordinate "ate" complexes. aablocks.com This is achieved by the addition of a nucleophile, such as an organolithium reagent, to the electron-deficient boron atom. rsc.orgaablocks.com The resulting boronate complex is more nucleophilic and can participate in a range of transformations that are not readily accessible to the neutral boronic ester. rsc.orgnih.gov

For example, boron "ate" complexes derived from pinacol boronic esters and tert-butyl lithium can undergo stereospecific transmetalation to copper cyanide. nih.gov This copper-ate complex is a versatile intermediate that can couple with a wide array of electrophiles, including alkynyl bromides, allyl halides, and acyl chlorides. nih.govorganic-chemistry.org This activation strategy transforms the boronic ester into a potent nucleophilic reagent, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org The formation of these boronate complexes is often a key step in achieving high stereospecificity in subsequent reactions. rsc.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing methods and developing new synthetic strategies.

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstone transformations for boronic esters. While much of the mechanistic work has focused on arylboronic acids, the fundamental steps are relevant to alkyl boronic esters. The generally accepted catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl or vinyl halide) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronate complex is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic ester, forming a borate species that facilitates the transfer. For some challenging cross-couplings, the transmetalation step can be the rate-limiting step of the cycle. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

Kinetic and structural studies on related systems have provided detailed insights. For instance, in certain C-N cross-coupling reactions, the catalyst resting state has been identified as the palladium amido complex, indicating that reductive elimination is not necessarily the problematic step. mit.edu In other systems, the oxidative addition complex is the resting state, making transmetalation the turnover-limiting step. nih.gov The choice of ligands on the palladium catalyst is critical and can significantly influence the rates of the individual steps in the catalytic cycle. mit.edu

Insights into Stereospecific Transformations

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. For chiral boronic esters like a resolved form of this compound, such transformations are highly valuable for asymmetric synthesis. rsc.org

A key strategy for achieving stereospecificity involves the formation of chiral boronate complexes. rsc.org These complexes can be configurationally stable and transfer the chirality of the starting boronic ester to the final product. rsc.org Copper-catalyzed stereospecific cross-couplings of boronic esters are a prime example. nih.gov The process is believed to involve a stereospecific transmetalation from the boron "ate" complex to a copper species, followed by coupling with an electrophile. nih.govorganic-chemistry.org This method has been used to convert secondary alkylboronic esters into a variety of functionalized compounds with high enantiospecificity. nih.gov

Radical Mechanisms in Boronic Ester Reactions

Comprehensive research literature detailing the specific radical mechanisms of this compound is limited. However, broader studies on the radical reactions of boronic esters and related N-heterocyclic compounds provide a framework for understanding its potential reactivity. General mechanisms for radical reactions involving boronic esters often include photoredox catalysis, radical-polar crossover, and atom transfer reactions.

One of the few direct investigations involving a derivative, 1-Boc-piperidine-3-boronic acid pinacol ester, was in the context of its application in synthesis. A study noted its use in a reaction sequence where a 1,2-migration step was crucial. bris.ac.uk The research found that this step did not proceed to completion, resulting in a modest yield of the desired product and recovery of the initial boronic ester. bris.ac.uk While this particular study did not focus on a radical mechanism, it highlights the reactivity of the boronic ester moiety on the piperidine scaffold.

Table 1: Reaction outcome involving 1-Boc-piperidine-3-boronic acid pinacol ester bris.ac.uk

| Entry | Reactant | Reaction Time | Product Yield | Recovered Starting Material |

| 1 | 1-Boc-piperidine-3-boronic acid pinacol ester | Not specified | 31% | 36% |

| 2 | 1-Boc-piperidine-3-boronic acid pinacol ester | Longer duration | - | - |

| Table based on findings reported in a doctoral thesis, indicating incomplete 1,2-migration. bris.ac.uk |

While explicit data on the radical reactions of this compound is not available, the broader field of radical borylation of N-heterocycles offers insights into plausible reaction pathways. For instance, metal-free radical borylation of Boc-protected piperidine iodides has been demonstrated, proceeding through a radical chain mechanism. This suggests that under appropriate conditions, the C-B bond in this compound could potentially be involved in or formed through radical intermediates.

Further research is necessary to fully elucidate the specific conditions under which this compound undergoes radical reactions and to detail the mechanistic pathways involved.

Applications in Complex Molecule Synthesis

Piperidine-3-boronic Acid Pinacol (B44631) Ester as a Versatile Building Block

The utility of piperidine-3-boronic acid pinacol ester as a versatile building block is primarily demonstrated through its participation in cross-coupling reactions. chemimpex.com Boronic acids and their esters are celebrated for their stability, low toxicity, and broad functional group tolerance, making them ideal intermediates in multi-step syntheses. nih.gov The pinacol ester, in particular, offers enhanced stability compared to the free boronic acid, facilitating its handling, purification, and storage, which is advantageous for its use as a reliable synthetic reagent. chemrxiv.org This stability and predictable reactivity make it a favored component in the strategic assembly of complex molecules. chemimpex.comchemrxiv.org

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. mdpi.comfrontiersin.org this compound serves as a key precursor for introducing the piperidine (B6355638) motif into larger, more complex heterocyclic systems. Its primary application in this context is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemimpex.comresearchgate.net This reaction allows for the coupling of the piperidine ring at the 3-position with a wide array of aryl, heteroaryl, or vinyl halides and triflates. chemrxiv.org

Recent synthetic strategies have focused on developing efficient methods for preparing diverse nitrogenous heterocycles. frontiersin.orgnih.govresearchgate.net The use of boronic acid building blocks is central to many of these approaches, enabling the modular synthesis of complex structures. uow.edu.au For instance, a rhodium-catalyzed process has been developed for the borylation of pyridines to produce pyridinylboronic acid pinacol esters, which are themselves important building blocks for more complex heterocycles. arkat-usa.org The piperidine-based boronic ester similarly acts as a handle to connect the saturated piperidine core to other cyclic or acyclic fragments, leading to novel and diverse heterocyclic frameworks.

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule is often critical to its biological activity. The 3-substituted piperidine is a frequently encountered chiral motif in pharmaceutically active molecules. tmc.edunih.gov this compound and related precursors are instrumental in strategies aimed at producing these chiral scaffolds.

A significant advancement is the development of a rhodium-catalyzed asymmetric reductive Heck reaction. tmc.edunih.govnih.gov This method couples arylboronic acids with a derivative of pyridine (B92270) to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govnih.gov These products can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. tmc.edunih.gov This process underscores the value of the connection between a boronic acid and a six-membered nitrogen heterocycle for constructing stereochemically defined products. The ability to generate these valuable chiral building blocks highlights the importance of boronic acid chemistry in asymmetric synthesis. diva-portal.org

Table 1: Asymmetric Synthesis of 3-Substituted Piperidine Precursors

| Reaction Type | Catalyst System | Reactants | Product | Significance | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium Complex | Arylboronic Acid, Phenyl pyridine-1(2H)-carboxylate | Enantioenriched 3-Aryl-tetrahydropyridine | Provides access to chiral 3-substituted piperidines with high enantioselectivity. | tmc.edunih.govnih.gov |

Utility in Natural Product Synthesis

The piperidine ring is a common structural feature in a vast number of natural products, many of which exhibit significant biological activity. mdpi.comtmc.edu Consequently, synthetic methods that allow for the efficient construction and functionalization of this ring system are highly sought after. The strategic use of building blocks like this compound facilitates the total synthesis of complex natural products and their analogues.

The utility of synthetic routes involving boronic acids has been demonstrated in the formal syntheses of clinically relevant molecules such as the antipsychotic agent Preclamol and the anticancer drug Niraparib. nih.govnih.gov These syntheses rely on the creation of a 3-substituted piperidine scaffold, a transformation that can be achieved through cross-coupling methodologies involving boronic acid reagents. tmc.edunih.gov The ability to use the piperidine boronic ester as a coupling partner allows for the late-stage introduction of the piperidine moiety or its further elaboration, providing a convergent and flexible approach to these complex targets.

Contribution to Heterocyclic Library Synthesis

In drug discovery, the generation of chemical libraries containing diverse molecular scaffolds is essential for identifying new lead compounds. chemrxiv.orgresearchgate.net this compound is an ideal building block for the diversity-oriented synthesis of heterocyclic libraries. researchgate.net Its stability and predictable reactivity in robust reactions like the Suzuki-Miyaura coupling make it well-suited for automated and parallel synthesis platforms. google.com

By coupling the piperidine boronic ester with a wide range of halogenated or triflated aromatic and heterocyclic partners, chemists can rapidly generate large numbers of novel compounds. chemrxiv.org Each compound in the library contains the piperidine core, a privileged structure in medicinal chemistry, while varying the appended group allows for systematic exploration of the structure-activity relationship (SAR). researchgate.net This approach significantly accelerates the process of drug discovery by providing a diverse set of related molecules for biological screening.

Precursors to Biologically Relevant Molecules

Boron-containing compounds, including boronic acids and their esters, have garnered increasing attention for their own biological activities and as key intermediates in the synthesis of bioactive molecules. nih.gov this compound serves as a precursor to a range of molecules with potential therapeutic applications, from enzyme inhibitors to receptor modulators. The piperidine moiety itself is present in numerous pharmaceuticals, and this building block provides a direct route to incorporate this valuable pharmacophore. mdpi.com

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves complex, multi-step sequences requiring highly specialized intermediates. evonik.com this compound and its derivatives are examples of such advanced intermediates. They are designed to streamline the synthesis of complex drug targets, particularly in the field of oncology. evonik.com

For example, the 3-aminopiperidine scaffold is a key component of dipeptidyl peptidase-IV (DPP-4) inhibitors like Alagliptin, which are used to treat type 2 diabetes. chemicalbook.com The synthesis of these inhibitors often relies on intermediates like (R)-3-(Boc-Amino)piperidine. chemicalbook.com While not a boronic ester itself, the synthetic strategies for accessing such 3-substituted piperidines often intersect with the chemistry used to prepare and utilize boronic acid derivatives. The development of robust methods to create these chiral piperidine intermediates is crucial for the pharmaceutical industry. nih.govnih.gov The versatility of boronic esters as coupling partners makes them valuable tools in the design and production of these advanced intermediates. evonik.com

Table 2: Applications of the Piperidine-3-yl Scaffold in Pharmaceuticals

| Drug/Target Class | Key Scaffold | Synthetic Relevance of Boronic Acid Chemistry | Reference |

|---|---|---|---|

| Niraparib (Anticancer) | Chiral 3-substituted piperidine | Asymmetric synthesis methods using boronic acids provide access to the core piperidine structure. | nih.govnih.gov |

| Preclamol (Antipsychotic) | Chiral 3-substituted piperidine | Formal synthesis demonstrated via methods involving boronic acid reagents. | nih.gov |

| Alagliptin (Anti-diabetic) | (R)-3-Aminopiperidine | The 3-substituted piperidine is a key intermediate, and boronic acid chemistry provides general access to such scaffolds. | chemicalbook.com |

Catalytic Strategies in the Chemistry of Piperidine 3 Boronic Acid Pinacol Ester

Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and their application to piperidine-3-boronic acid pinacol (B44631) ester offers a powerful platform for the synthesis of complex 3-substituted piperidines. Typically, these reactions require the piperidine (B6355638) nitrogen to be protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent catalyst inhibition and side reactions.

Palladium-Catalyzed Transformations

Palladium catalysis is a dominant force in cross-coupling chemistry, with several named reactions being applicable to substrates like N-Boc-piperidine-3-boronic acid pinacol ester.

The Suzuki-Miyaura coupling stands as a primary method for the formation of C(sp²)-C(sp³) bonds. orgsyn.orgnih.gov In this reaction, the piperidine-3-boronic acid pinacol ester can be coupled with a variety of aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. tmc.edu The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can range from traditional phosphine (B1218219) ligands to more specialized systems designed for challenging substrates. tmc.edu While direct examples involving this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling are well-established for similar saturated heterocyclic boronic esters. nih.govescholarship.org

Buchwald-Hartwig amination provides a route to N-aryl piperidines. While this reaction typically involves the coupling of an amine with an aryl halide, related palladium-catalyzed C-N bond-forming reactions can be envisaged where a derivative of piperidine-3-boronic acid might be employed, though this is a less common application. mdpi.comresearchgate.netsigmaaldrich.comnih.gov

The Heck reaction , which couples an organohalide with an alkene, and the Sonogashira coupling , which joins an organohalide with a terminal alkyne, are further examples of palladium-catalyzed transformations. snnu.edu.cnacs.orgacs.orgsigmaaldrich.com The participation of saturated alkylboronic acid derivatives in these reactions is less common than their aryl or vinyl counterparts but can be achieved under specific conditions. One-pot procedures combining iridium-catalyzed C-H borylation with a subsequent palladium-catalyzed Sonogashira coupling have been developed for aryl systems, a strategy that could conceptually be adapted for heterocyclic substrates. mdpi.com

A general representation of a palladium-catalyzed Suzuki-Miyaura coupling is shown below:

| Reactant A | Reactant B | Catalyst System | Product |

| N-Boc-piperidine-3-boronic acid pinacol ester | Aryl/Vinyl Halide (or Triflate) | Pd(0) catalyst, Ligand, Base | 3-(Aryl/Vinyl)-N-Boc-piperidine |

Rhodium-Catalyzed Reactions

Rhodium catalysts offer complementary reactivity to palladium, particularly in asymmetric catalysis. Rhodium-catalyzed conjugate additions of boronic acids to α,β-unsaturated carbonyl compounds are a powerful tool for C-C bond formation. sigmaaldrich.comacs.org While direct applications with this compound are not widely reported, the synthesis of chiral 3-substituted piperidines has been achieved through rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridine (B1217469) derivatives. nih.govnih.govnih.govhallgroupchemistry.com This highlights the potential of rhodium catalysis in accessing enantioenriched piperidine structures from boronic acid precursors. Furthermore, rhodium-catalyzed additions of boronic acids to N-acylpyridinium salts have been developed, yielding dihydropyridine products that can be subsequently reduced to piperidines. researchgate.net

Copper-Catalyzed Processes

Copper-catalyzed reactions, most notably the Chan-Lam coupling , provide an efficient method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This reaction typically involves the coupling of a boronic acid with an amine or alcohol in the presence of a copper catalyst, often under aerobic conditions. The use of N-protected this compound in Chan-Lam couplings with various nucleophiles would provide a direct route to 3-amino- and 3-alkoxy-piperidine derivatives. While specific examples with the 3-substituted isomer are scarce, the general utility of boronic esters in copper-catalyzed cross-coupling is well-established.

Iridium-Catalyzed Processes

Iridium catalysis is particularly prominent in the context of C-H activation and borylation reactions. Indeed, the synthesis of this compound itself can be accomplished via iridium-catalyzed C-H borylation of a suitable N-protected piperidine precursor. More relevant to its subsequent transformations, iridium catalysts have been employed in stereocontrolled cross-coupling reactions. For instance, a related compound, N-Boc-piperidine-4-boronic ester, has been successfully used in iridium-catalyzed C(sp³)–C(sp³) cross-coupling with allylic carbonates, a process enabled by a boron-to-zinc transmetalation. This demonstrates the potential for iridium catalysis to engage saturated heterocyclic boronic esters in complex bond-forming events.

Organocatalysis and Metal-Free Approaches

While transition metal catalysis dominates the field, organocatalysis and metal-free approaches offer attractive alternatives, avoiding the cost and potential toxicity of metal catalysts. Organocatalytic Michael additions, for example, can be used to form C-C bonds with high stereoselectivity. The application of such methods to this compound as a nucleophile would require activation of the C-B bond, a challenging but potentially rewarding strategy. The development of biomimetic, organocatalytic routes to substituted piperidines from other starting materials suggests the feasibility of incorporating boronic acid-containing fragments in such cascades. escholarship.org

Ligand Design and Chiral Catalysis for Asymmetric Synthesis

The synthesis of enantiomerically pure 3-substituted piperidines is of paramount importance for the development of new therapeutics. Asymmetric catalysis, achieved through the use of chiral ligands, is the most efficient way to achieve this. A wide variety of chiral phosphine ligands have been developed for transition metal catalysis, enabling high levels of enantioselectivity in numerous reactions.

In the context of rhodium-catalyzed reactions for piperidine synthesis, chiral diene and bisphosphine ligands such as (S)-Segphos have proven effective in controlling the stereochemical outcome of the reaction. hallgroupchemistry.com The design of these ligands is crucial, as their steric and electronic properties directly influence the geometry of the transition state and, consequently, the enantioselectivity of the transformation.

For copper-catalyzed reactions, chiral N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands have been developed to induce asymmetry. The principles of asymmetric synthesis with boronic esters are well-established, with chiral diols often used as auxiliaries on the boron atom to direct the stereochemical course of subsequent reactions.

The table below summarizes some of the key catalytic approaches and the types of products that can be accessed from this compound or related precursors.

| Catalytic Strategy | Catalyst/Reagent | Reaction Type | Potential Product |

| Palladium Catalysis | Pd(OAc)₂, Ligand | Suzuki-Miyaura Coupling | 3-Aryl/Vinyl-piperidine |

| Rhodium Catalysis | [Rh(cod)OH]₂, Chiral Ligand | Asymmetric Reductive Heck | Chiral 3-Aryl-piperidine |

| Copper Catalysis | Cu(OAc)₂ | Chan-Lam Coupling | 3-Amino/Alkoxy-piperidine |

| Iridium Catalysis | Ir Catalyst, Chiral Ligand | Asymmetric Allylation | Chiral 3-Allyl-piperidine |

| Organocatalysis | Chiral Amine | Michael Addition | Functionalized Piperidine |

Analytical and Characterization Considerations in Research

Challenges in Analysis of Reactive Boronic Esters

The primary analytical challenge associated with boronic acid pinacol (B44631) esters stems from their susceptibility to degradation, particularly hydrolysis. researchgate.netresearchgate.netdigitellinc.com This reactivity complicates the development of robust and accurate analytical methods for purity and stability assessment.

Key challenges include:

Hydrolysis: Boronic esters are prone to facile hydrolysis, reverting to the corresponding boronic acid and pinacol, especially in the presence of water or protic solvents like methanol (B129727). researchgate.netresearchgate.netnih.gov This degradation can occur during sample preparation or, problematically, on-column during chromatographic analysis, leading to inaccurate purity profiles. researchgate.nettandfonline.comtandfonline.com The rate of this hydrolysis is influenced by factors such as pH, the electronic properties of the molecule, and the presence of active silanols in silica-based chromatography columns. researchgate.nettandfonline.comamericanpharmaceuticalreview.com

Deboronation and Oxidation: Beyond hydrolysis, boronic esters can undergo deboronation (loss of the entire boron-containing group) or oxidation, further complicating their analytical characterization and stability studies. digitellinc.comacs.org Alkenyl boron reagents, for example, are known to be more susceptible to protodeborylation compared to their aryl counterparts. rsc.org

Poor Solubility and Volatility: The hydrolysis product, the boronic acid, is often polar, hydrophilic, and poorly soluble in organic solvents, while also being nonvolatile. researchgate.netnih.gov This makes analytical techniques like gas chromatography (GC) and normal-phase HPLC unsuitable for direct analysis without derivatization. nih.gov

Analytical Artifacts: The on-column degradation of the ester to its corresponding acid can be misinterpreted as a process-related impurity, leading to an incorrect assessment of the sample's quality. tandfonline.com Furthermore, analysis by mass spectrometry can be complicated by the formation of boroxine (B1236090) trimers (cyclic anhydrides of the boronic acid) and solvent adducts, which can suppress the desired molecular ion signal. rsc.org

Table 1: Summary of Analytical Challenges for Boronic Esters

| Challenge | Description | Analytical Implication |

|---|---|---|

| Hydrolysis | Cleavage of the ester bond by water to form a boronic acid and pinacol. researchgate.netresearchgate.net | Inaccurate quantification; appearance of artifact peaks in chromatograms. tandfonline.com |

| Deboronation | Complete loss of the C-B bond, replacing it typically with a C-H bond. digitellinc.com | Formation of significant impurities that may be difficult to separate. |

| Oxidation | Reaction with oxidants leading to degradation of the boronic acid moiety. digitellinc.com | Loss of parent compound; generation of multiple degradation products. |

| Oligomerization | Boronic acids can form cyclic trimers known as boroxines. reddit.com | Complicates NMR spectra and mass spectrometry analysis. rsc.orgreddit.com |

Chromatographic Purity Assessment of Piperidine (B6355638) Boronic Esters

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates like piperidine boronic esters. However, due to the challenges outlined previously, standard methods are often inadequate. researchgate.netamericanpharmaceuticalreview.com Significant research has focused on developing specialized chromatographic conditions to prevent on-column degradation and achieve accurate separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a common method, but the aqueous mobile phases can promote hydrolysis. tandfonline.com Several strategies have been developed to mitigate this:

Stationary Phase Selection: The choice of the HPLC column has a significant impact on the on-column stability of boronic esters. researchgate.nettandfonline.com Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have been shown to dramatically reduce the rate of hydrolysis compared to columns with higher silanol activity. researchgate.nettandfonline.comtandfonline.com

Mobile Phase Optimization: Minimizing on-column hydrolysis can be achieved by carefully controlling the mobile phase. Using a mobile phase with no acid modifier (e.g., formic acid) can prevent acid-catalyzed hydrolysis. researchgate.nettandfonline.com Alternatively, for certain reactive esters, using a highly basic mobile phase (e.g., pH 12.4) can stabilize the compound during analysis. researchgate.netnih.gov In such cases, retaining the highly polar boronic acid impurity can become a challenge. americanpharmaceuticalreview.com

Sample Diluent: Using a non-aqueous and aprotic diluent for sample preparation is a crucial strategy to prevent degradation before injection. nih.gov

Alternative Chromatographic Techniques:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful alternative for the simultaneous analysis of boronic esters and their more polar boronic acid degradants. researchgate.net This technique avoids the retention challenges faced in RP-HPLC.

Supercritical Fluid Chromatography (SFC): SFC is another potential method, but care must be taken in the choice of co-solvent, as traditional alcohol-based modifiers like methanol can degrade sensitive esters. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis is often not feasible due to the low volatility of boronic acids, GC-MS can be used for low-level impurity analysis, sometimes requiring a derivatization step to make the analytes amenable to GC analysis. chromatographyonline.com

Table 2: Example of Optimized RP-HPLC Conditions for Boronic Pinacol Ester Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Waters XTerra MS C18, 4.6 x 50 mm | Low silanol activity minimizes on-column hydrolysis. researchgate.nettandfonline.com |

| Mobile Phase A | Water | --- |

| Mobile Phase B | Acetonitrile | --- |

| pH Modifier | None | Avoids acid-catalyzed degradation of the ester. researchgate.net |

| Gradient | 20% to 80% B over 5 minutes | Allows for elution of compounds with varying polarities. |

| Flow Rate | 1.2 mL/min | Standard flow for analytical separation. |

| Column Temperature | 35°C | Temperature was found to have a minor effect on hydrolysis. researchgate.nettandfonline.com |

| Autosampler Temp. | 4°C | Minimizes sample degradation in the vial prior to injection. |

This table is a representative example based on optimized methods reported in the literature. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of piperidine-3-boronic acid pinacol ester and for identifying any related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.

¹H NMR: Provides information on the proton environment. For this compound, characteristic signals would include those for the piperidine ring protons, the N-protecting group (if present), and a prominent singlet for the 12 equivalent protons of the two methyl groups on the pinacol moiety. rsc.orgnih.gov Conversion of a boronic acid to its pinacol ester often results in a much cleaner and more interpretable NMR spectrum, as it prevents the formation of oligomeric boroxine species that can lead to broad and unintelligible spectra. reddit.com

¹³C NMR: Complements the ¹H NMR by providing data on the carbon skeleton. Key signals include those for the piperidine ring carbons, the quaternary carbons of the pinacol group, and the carbon atom attached to the boron, although the latter can sometimes be difficult to observe. rsc.orgnih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound and to identify impurities. It is typically coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS).

Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used with LC-MS. An optimized ultra-high-performance liquid chromatography (UHPLC) ESI-MS method can provide high-throughput analysis for boronic acids and their esters. rsc.org Careful optimization of MS parameters is necessary to reduce the formation of complicating species like boroxine, solvent adduct, and dimer ions that can interfere with the analysis. rsc.org

GC-MS: As mentioned, this technique can be applied for the analysis of boronic compounds, often for detecting low levels of impurities. chromatographyonline.com

Table 3: Representative NMR Spectral Data for Boronic Acid Pinacol Esters

| Nucleus | Functional Group | Representative Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Pinacol (–C(CH₃)₂) | 1.20 - 1.41 | Typically a sharp singlet, integrating to 12 protons. rsc.orgnih.gov |

| Piperidine Ring Protons | 1.40 - 3.50 | Complex multiplet patterns depending on substitution and conformation. | |

| ¹³C NMR | Pinacol (–CH₃) | 24.8 - 25.1 | Sharp signal for the methyl carbons. rsc.orgnih.gov |

| Pinacol (–C(CH₃)₂) | 83.5 - 84.6 | Quaternary carbon of the dioxaborolane ring. rsc.orgnih.gov | |

| Piperidine Ring Carbons | 25.0 - 60.0 | Signals corresponding to the CH and CH₂ groups of the ring. | |

| C–B Carbon | Not always observed | The signal for the carbon atom directly bonded to boron can be broad or unobserved due to quadrupolar relaxation. nih.gov |

Note: Chemical shifts are highly dependent on the solvent and specific molecular structure.

Advanced Topics and Future Directions in Piperidine 3 Boronic Acid Pinacol Ester Research

Computational and Theoretical Studies

Computational and theoretical studies provide invaluable insights into the structural and electronic properties of molecules, guiding synthetic planning and explaining observed reactivity. For piperidine-3-boronic acid pinacol (B44631) ester, these studies focus on both the piperidine (B6355638) core and the influential pinacol boronic ester (Bpin) group.

A common perception is that the Bpin group is sterically demanding due to the two quaternary sp³-hybridized carbon atoms in its backbone. bris.ac.ukresearchgate.net However, detailed experimental and computational analyses have challenged this view. bris.ac.uk Studies determining steric parameters such as the A-value, ligand cone angle, and percent buried volume conclude that the Bpin moiety is surprisingly small. bris.ac.ukresearchgate.net The planarity of the oxygen-boron-oxygen arrangement plays a key role in minimizing its steric footprint. bris.ac.uk This smaller-than-expected size has significant implications for its reactivity in sterically sensitive transformations.

| Steric Parameter | Value/Comparison | Source |

| A-value | 0.42 kcal mol⁻¹ (cf. Methyl group: 1.7 kcal mol⁻¹) | researchgate.net |

| Percent Buried Volume | Between a primary and secondary alkyl group | researchgate.net |

Computational investigations have also been crucial in understanding the kinetics of reactions involving boronic esters, such as the Suzuki-Miyaura coupling. nih.gov Studies have shown that sterically hindered esters like the pinacol ester may not quantitatively form certain palladium-boron complexes, which can affect their reaction rates compared to less hindered boronic esters. nih.gov These theoretical models help to explain why different boronic esters exhibit varied reactivity profiles, attributing it to factors beyond simple electronics, including the steric hindrance around the boron atom. nih.gov

Furthermore, computational docking and molecular dynamics simulations are frequently employed for piperidine-containing compounds to predict their binding affinity and mode of interaction with biological targets, such as sigma receptors. nih.gov While not specific to piperidine-3-boronic acid pinacol ester itself, these methods are fundamental in the structure-based design of new drug candidates derived from the piperidine scaffold. nih.gov

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology in the production of active pharmaceutical ingredients (APIs) and key intermediates. nih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and greater scalability. nih.gov

While specific literature detailing the continuous synthesis of this compound is not yet widespread, the principles of flow chemistry are highly applicable to its production. The synthesis of related heterocyclic boronic esters often involves multi-step sequences that can be adapted to a continuous flow setup. nih.govgoogle.com For example, the synthesis of various piperazine (B1678402) derivatives has been successfully demonstrated in flow reactors. nih.gov

Key steps in the synthesis of piperidine boronic esters, such as the formation of the piperidine ring or the borylation reaction, could be translated to flow processes. Borylation reactions, which often use palladium catalysts and require precise temperature control, are well-suited for flow reactors that minimize temperature gradients and allow for safe handling of pyrophoric or sensitive reagents. nih.govgoogle.com The ability to couple reaction steps "telescoping" them into a single continuous sequence without isolating intermediates—can drastically improve efficiency and reduce waste, representing a significant future direction for the industrial production of this valuable building block. researchgate.net

Novel Reactivity and Unexplored Transformations

Beyond its traditional use in Suzuki-Miyaura cross-coupling reactions, researchers are actively exploring novel transformations and reactivity patterns for boronic esters and the synthesis of piperidine rings.

One innovative approach involves the construction of the piperidine ring itself using organoboron chemistry. A method has been developed for the intramolecular amination of methoxyamine-containing boronic esters, which proceeds through the formation of an N-B bond followed by a 1,2-metalate shift within a boron intermediate to yield the piperidine structure. mdpi.com This highlights a sophisticated use of the boronic ester functionality as an active participant in ring formation.

Another advanced strategy focuses on the asymmetric functionalization of pyridine (B92270) derivatives to access enantiomerically enriched 3-substituted piperidines. A recently developed rhodium-catalyzed asymmetric reductive Heck reaction allows for the coupling of aryl or heteroaryl boronic acids with a dihydropyridine (B1217469) intermediate. tmc.edu This powerful method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the final piperidine product. tmc.edu This transformation opens a direct and versatile route to a wide array of chiral 3-piperidines from simple starting materials. tmc.edu

The development of one-pot procedures to create complex boronic esters also showcases the drive toward more efficient and novel synthetic routes. For instance, a one-pot, three-step synthesis has been devised to convert propargylic silyl (B83357) ethers into cyclopropyl (B3062369) boronic acid pinacol esters, demonstrating the intricate transformations that can be achieved. strath.ac.uk Such methodologies, while not directly involving this compound as a starting material, exemplify the cutting-edge research in organoboron chemistry that could inspire new transformations for piperidine-based substrates.

Expanding the Scope of this compound Applications

The applications of this compound and the resulting 3-substituted piperidine scaffolds are rapidly expanding beyond their initial use as simple structural motifs. The piperidine ring is a privileged scaffold in medicinal chemistry, and advanced derivatives are at the core of several modern therapeutic agents. mdpi.comtmc.edu

A significant area of application is in the development of targeted cancer therapies. The 3-substituted piperidine core is a key feature in Niraparib, a PARP (poly(ADP-ribose) polymerase) inhibitor used in oncology. tmc.edu Furthermore, novel 3,3-disubstituted piperidines have been discovered as potent and orally bioavailable inhibitors of the HDM2-p53 interaction, a critical pathway for reactivating the p53 tumor suppressor in cancer cells. nih.gov